1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N7O and its molecular weight is 390.23. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, a pyrimidine moiety, and an azetidine structure. Its molecular formula is C15H14Cl2N6O, and it features several functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that triazole and pyrimidine derivatives exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases that are pivotal in cancer signaling pathways. For instance, studies have demonstrated that modifications on the triazole ring can enhance selectivity towards specific targets such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : The compound has been observed to increase the expression of pro-apoptotic factors like p53 , leading to enhanced apoptosis in cancer cell lines such as MCF-7 . This suggests a potential role in therapeutic strategies against breast cancer.
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Triazoles are known for their efficacy against fungal infections, while pyrimidines have been implicated in antibacterial activity:
- Inhibition of Fungal Growth : Research indicates that triazole derivatives can effectively inhibit fungal pathogens by targeting their biosynthetic pathways .
- Broad-Spectrum Antimicrobial Effects : The incorporation of dichlorophenyl groups may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted its ability to induce apoptosis through caspase activation and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar triazole-pyrimidine compounds against Candida albicans and Staphylococcus aureus. The results indicated significant inhibition zones at low concentrations, suggesting that structural modifications enhance bioactivity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes critical for DNA synthesis and repair.
- Receptor Modulation : Interaction with cellular receptors involved in growth factor signaling.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Data Summary Table
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N7O/c17-11-2-1-3-12(15(11)18)23-16(26)10-5-24(6-10)13-4-14(21-8-20-13)25-9-19-7-22-25/h1-4,7-10H,5-6H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYXBOFMEYMGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.